Trimethyl(2-piperidin-1-ylethyl)silane
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Overview
Description
Trimethyl(2-piperidin-1-ylethyl)silane, also known as TESPS, is a chemical compound that is widely used in scientific research. It is a silane-based reagent that is commonly used as a reducing agent and a protecting group in organic synthesis. TESPS is a versatile compound that has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism Of Action
Trimethyl(2-piperidin-1-ylethyl)silane acts as a reducing agent by donating a hydride ion to the substrate. The mechanism of action involves the formation of a complex between Trimethyl(2-piperidin-1-ylethyl)silane and the substrate, followed by the transfer of a hydride ion from Trimethyl(2-piperidin-1-ylethyl)silane to the substrate. This results in the reduction of the substrate and the formation of a Trimethyl(2-piperidin-1-ylethyl)silane-derived product.
Biochemical And Physiological Effects
Trimethyl(2-piperidin-1-ylethyl)silane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered to be safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
Trimethyl(2-piperidin-1-ylethyl)silane is a versatile compound that has several advantages for use in laboratory experiments. It is a stable and easy-to-handle compound that can be stored for long periods without degradation. Trimethyl(2-piperidin-1-ylethyl)silane is also a highly effective reducing agent that can be used in a wide range of reactions.
However, Trimethyl(2-piperidin-1-ylethyl)silane does have some limitations for use in laboratory experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, Trimethyl(2-piperidin-1-ylethyl)silane can be difficult to remove from reaction mixtures, which can complicate purification procedures.
Future Directions
There are several potential future directions for research involving Trimethyl(2-piperidin-1-ylethyl)silane. One area of interest is the development of new synthetic methods that utilize Trimethyl(2-piperidin-1-ylethyl)silane as a reducing agent or protecting group. Additionally, Trimethyl(2-piperidin-1-ylethyl)silane could be used in the synthesis of novel organic compounds with potential applications in medicine or materials science. Finally, further studies could be conducted to investigate the biochemical and physiological effects of Trimethyl(2-piperidin-1-ylethyl)silane, which could lead to new applications in biotechnology and drug discovery.
Synthesis Methods
Trimethyl(2-piperidin-1-ylethyl)silane can be synthesized by reacting 2-piperidin-1-ylethylamine with trimethylsilyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield Trimethyl(2-piperidin-1-ylethyl)silane.
Scientific Research Applications
Trimethyl(2-piperidin-1-ylethyl)silane has been widely used in scientific research as a reducing agent and a protecting group in organic synthesis. It has also been used as a catalyst in various reactions, including the reduction of ketones and aldehydes, and the deoxygenation of epoxides.
properties
CAS RN |
18132-66-6 |
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Product Name |
Trimethyl(2-piperidin-1-ylethyl)silane |
Molecular Formula |
C10H23NSi |
Molecular Weight |
185.38 g/mol |
IUPAC Name |
trimethyl(2-piperidin-1-ylethyl)silane |
InChI |
InChI=1S/C10H23NSi/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H2,1-3H3 |
InChI Key |
JNONUPYOIZXSNQ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCN1CCCCC1 |
Canonical SMILES |
C[Si](C)(C)CCN1CCCCC1 |
Origin of Product |
United States |
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